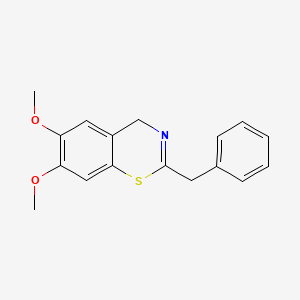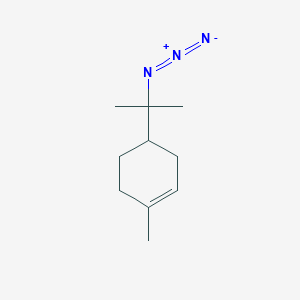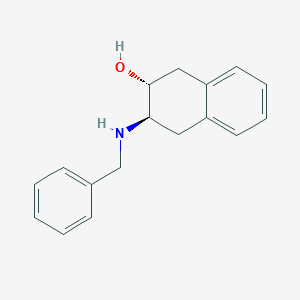
Ethyl-lambda~2~-stannanyl--trimethylstannyl (1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-lambda~2~-stannanyl–trimethylstannyl (1/3) is a unique organotin compound characterized by the presence of both ethyl and trimethylstannyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their ability to form stable bonds with carbon and other elements.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-lambda~2~-stannanyl–trimethylstannyl (1/3) typically involves the reaction of ethylstannane with trimethylstannyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive tin compounds. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of Ethyl-lambda~2~-stannanyl–trimethylstannyl (1/3) involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl-lambda~2~-stannanyl–trimethylstannyl (1/3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The ethyl and trimethylstannyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl-lambda~2~-stannanyl–trimethylstannyl (1/3) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of anticancer drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its ability to enhance material properties.
Wirkmechanismus
The mechanism of action of Ethyl-lambda~2~-stannanyl–trimethylstannyl (1/3) involves its interaction with molecular targets through the formation of stable tin-carbon bonds. These interactions can influence various biochemical pathways, depending on the specific application. For example, in organic synthesis, the compound acts as a catalyst or reagent to facilitate the formation of desired products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylstannyl chloride: A related compound with similar reactivity but different substituents.
Ethylstannane: Another organotin compound with ethyl groups but lacking the trimethylstannyl moiety.
Uniqueness
Ethyl-lambda~2~-stannanyl–trimethylstannyl (1/3) is unique due to the presence of both ethyl and trimethylstannyl groups, which confer distinct reactivity and properties. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
65197-55-9 |
|---|---|
Molekularformel |
C11H32Sn4 |
Molekulargewicht |
639.2 g/mol |
InChI |
InChI=1S/C2H5.9CH3.4Sn/c1-2;;;;;;;;;;;;;/h1H2,2H3;9*1H3;;;; |
InChI-Schlüssel |
IQGOAIYBLDJFTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Sn].C[Sn](C)C.C[Sn](C)C.C[Sn](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S)-1-([1,1'-Biphenyl]-4-yl)-3-methylpentan-1-one](/img/structure/B14485782.png)





![2,2'-{1,4-Phenylenebis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14485828.png)
![Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate](/img/structure/B14485829.png)





